

Investigating the Cellular Targets of Secreted Aspartic Protease 6 (Sap6) of *Candida albicans*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known cellular targets of Secreted Aspartic Protease 6 (**Sap6**), a key virulence factor of the opportunistic fungal pathogen *Candida albicans*. Understanding the molecular interactions between **Sap6** and host cells is crucial for the development of novel antifungal therapies. This document summarizes the current knowledge on **Sap6** targets, presents quantitative data from relevant studies, details key experimental protocols, and provides visual representations of the signaling pathways involved.

Core Cellular Targets of *C. albicans* Sap6

Candida albicans **Sap6** is a secreted aspartyl protease that plays a significant role in the pathogenesis of candidiasis, particularly oral candidiasis.[1][2][3] Its virulence is attributed not only to its proteolytic activity but also to its ability to interact with and modulate host cell functions.[1][3] The primary cellular targets of **Sap6** identified to date are host cell surface receptors, which mediate downstream signaling cascades that influence inflammation, immune response, and fungal invasion.

The two main classes of host cell receptors targeted by **Sap6** are:

- **Protease-Activated Receptor 2 (PAR2):** **Sap6** can proteolytically cleave and activate PAR2 on oral epithelial cells.[1][2] This activation is a key mechanism by which **Sap6** triggers pro-inflammatory responses.

- Integrins: **Sap6** possesses an RGD (Arginine-Glycine-Aspartate) motif, which facilitates binding to host cell integrins.[\[1\]](#)[\[2\]](#)[\[3\]](#) This interaction is independent of its protease activity and mediates a distinct set of cellular responses.

Beyond direct receptor interaction, **Sap6** also has a non-enzymatic role in promoting fungal cell-cell aggregation, which is important for biofilm formation and virulence.[\[3\]](#)[\[4\]](#) This is mediated by both its RGD domain and amyloid-forming regions that can bind to other fungal cell surface proteins.[\[4\]](#) Furthermore, recent studies have indicated that **Sap6** can be internalized by neutrophils and proteolytically degrade NADPH oxidase, thereby impairing the host's oxidative burst and facilitating immune evasion.[\[5\]](#)[\[6\]](#)

Data Presentation: Summary of Sap6 Interactions and Cellular Effects

The following tables summarize the key interactions and functional outcomes of **Sap6** engagement with its cellular targets.

Table 1: Interaction of **Sap6** with Host Cell Receptors

Sap6 Domain/Activity	Host Cell Target	Cell Type	Key Outcome	References
Protease Activity	Protease-Activated Receptor 2 (PAR2)	Oral Epithelial Cells (OECs)	Activation of p38 MAPK signaling, IL-8 release, loss of epithelial barrier function.	[1] [2]
RGD Motif	Integrins	Oral Epithelial Cells (OECs), Platelets	Activation of MKP1 and c-Fos signaling, IL-1 β release, cell adhesion and invasion.	[1] [2] [3]

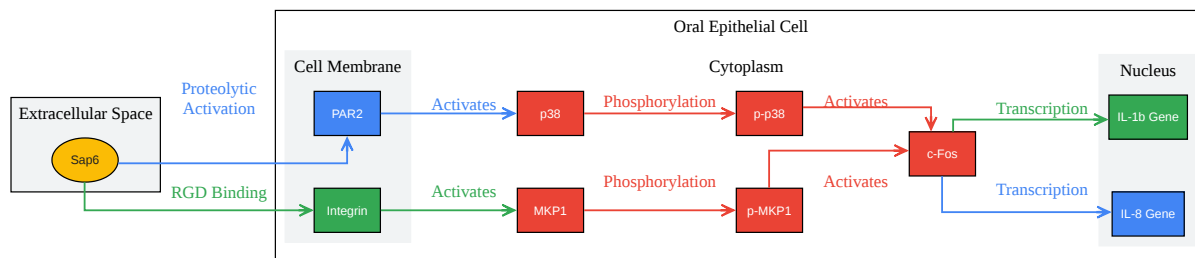
Table 2: Downstream Cellular Effects Mediated by **Sap6**

Cellular Process	Effect of Sap6	Mediating Target/Pathway	References
Cytokine Secretion	Induction of IL-8	PAR2 / p38 MAPK	[1][2]
Induction of IL-1 β	Integrins / MKP1	[1][2]	
Inflammatory Signaling	Phosphorylation of p38 and MKP1, expression of c-Fos	PAR2 and Integrins	[1][2]
Epithelial Barrier Function	Reduction in E-cadherin and occludin, loss of transepithelial electrical resistance (TEER)	PAR2	[1][2]
Fungal Invasion	Increased invasion of oral epithelial cells	PAR2	[1][2]
Fungal Aggregation	Promotes <i>C. albicans</i> cell-cell aggregation	RGD domain, amyloid regions	[3][4]
Neutrophil Function	Inhibition of ROS production and NETosis	Internalization and degradation of NADPH oxidase	[5][6]

Signaling Pathways Activated by Sap6

Sap6 activates distinct signaling pathways in host cells through its different functional domains. These pathways ultimately lead to the production of inflammatory cytokines and a disruption of the epithelial barrier, facilitating fungal pathogenesis.

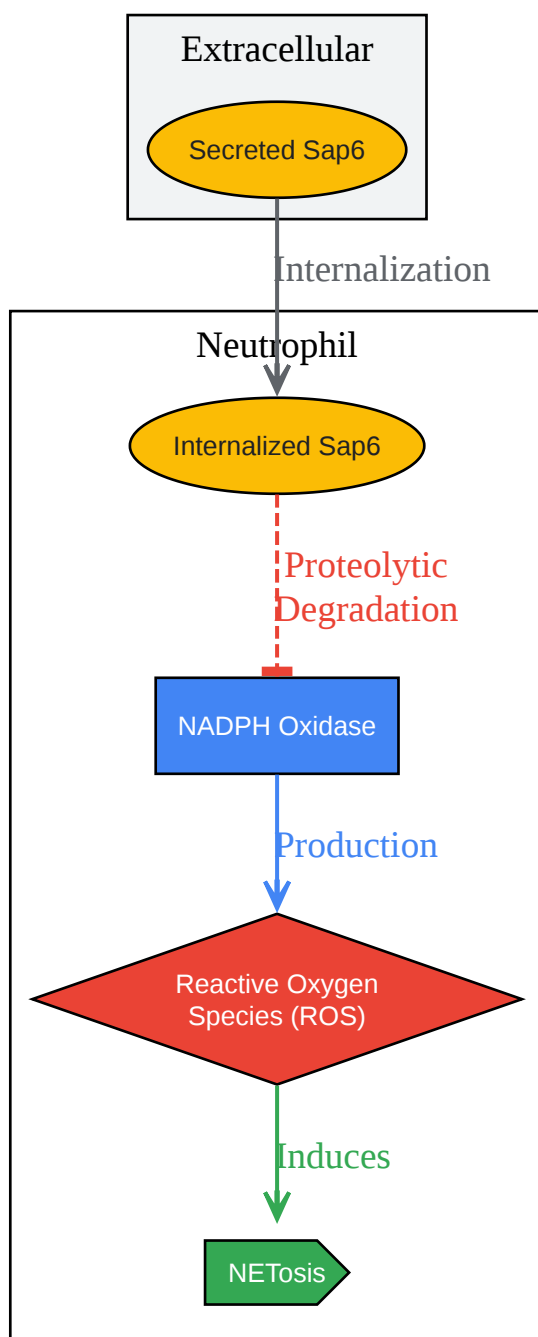
Diagram of Sap6-Mediated Signaling in Oral Epithelial Cells



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Caption: **Sap6** signaling in oral epithelial cells.

Diagram of Sap6-Mediated Neutrophil Dysfunction



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Caption: **Sap6**-mediated inhibition of neutrophil function.

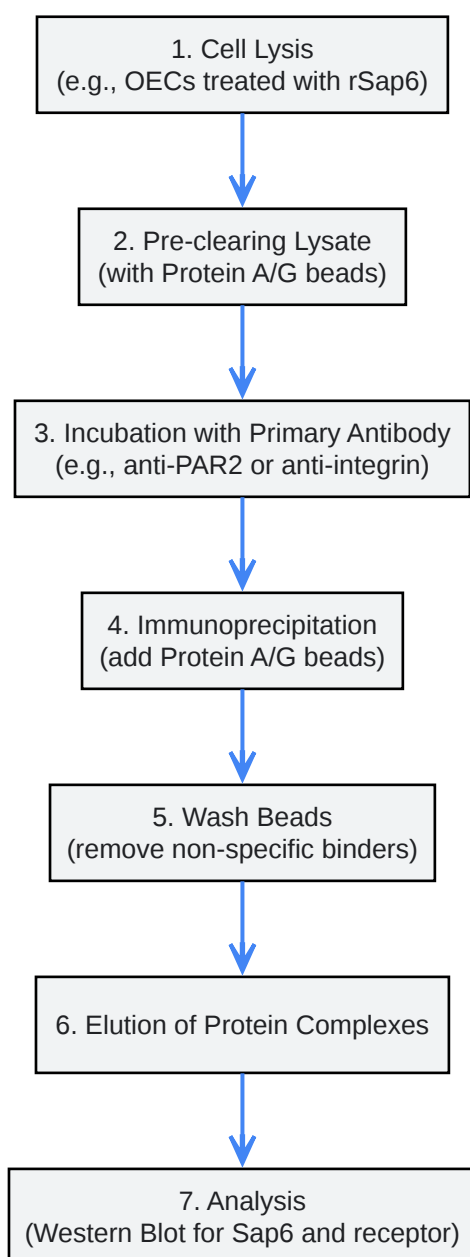
Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cellular targets of **Sap6**.

Co-Immunoprecipitation (Co-IP) to Identify Sap6-Receptor Interactions

This protocol is designed to identify and validate the interaction between **Sap6** and host cell surface receptors like PAR2 or integrins.

Diagram of Co-Immunoprecipitation Workflow



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Caption: Co-Immunoprecipitation experimental workflow.

Methodology:

- Cell Culture and Treatment:
 - Culture human oral epithelial cells (OECs) to 80-90% confluency.
 - Treat cells with recombinant **Sap6** (r**Sap6**) at a predetermined concentration (e.g., 1-10 µg/mL) for a specified time (e.g., 30-60 minutes) at 37°C. Include an untreated control.
- Cell Lysis:
 - Wash cells twice with ice-cold PBS.
 - Lyse cells in 1 mL of non-denaturing lysis buffer (e.g., RIPA buffer without SDS, supplemented with protease and phosphatase inhibitors).
 - Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with periodic vortexing.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (total cell lysate) to a new tube.
- Pre-clearing the Lysate:
 - Add 20-30 µL of Protein A/G agarose or magnetic beads to the cell lysate.
 - Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
 - Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
- Immunoprecipitation:
 - To the pre-cleared lysate, add 2-5 µg of the primary antibody (e.g., anti-PAR2, anti-β1 integrin, or an isotype control IgG).
 - Incubate overnight at 4°C with gentle rotation.

- Add 40-50 μ L of fresh Protein A/G beads and incubate for 2-4 hours at 4°C.
- Washing:
 - Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C).
 - Discard the supernatant and wash the beads three times with 1 mL of ice-cold lysis buffer. After the final wash, carefully remove all supernatant.
- Elution:
 - Resuspend the beads in 50 μ L of 2x Laemmli sample buffer.
 - Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes and denature the proteins.
 - Centrifuge to pellet the beads and collect the supernatant.
- Analysis by Western Blot:
 - Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Probe the membrane with a primary antibody against **Sap6** to detect the co-precipitated protein.
 - As a positive control, probe a separate blot with the antibody used for the IP (e.g., anti-PAR2) to confirm the successful pulldown of the target receptor.

MAPK Activation Assay by Western Blot

This protocol is used to quantify the phosphorylation of MAPK pathway proteins like p38 and MKP1 in response to **Sap6** treatment.

Methodology:

- Cell Culture and Treatment:
 - Seed OECs in 6-well plates and grow to confluency.

- Serum-starve the cells for 12-24 hours prior to the experiment to reduce basal MAPK activity.
- Treat cells with r**Sap6**, heat-inactivated **Sap6**, or r**Sap6**ΔRGD (a mutant lacking the integrin-binding motif) for various time points (e.g., 0, 15, 30, 60 minutes).
- Protein Extraction:
 - Following treatment, immediately place plates on ice and wash cells with ice-cold PBS.
 - Lyse cells directly in the well with 100-200 μL of lysis buffer containing protease and phosphatase inhibitors.
 - Collect the lysate and clarify by centrifugation as described in the Co-IP protocol.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
- Western Blot Analysis:
 - Load equal amounts of protein (e.g., 20-30 μg) per lane on an SDS-PAGE gel.
 - After electrophoresis and transfer, block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
 - Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-p38 or anti-phospho-MKP1).
 - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate.
 - To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total-p38) or a housekeeping protein (e.g.,

GAPDH or β -actin).

Cytokine Release Assay by ELISA

This protocol measures the secretion of pro-inflammatory cytokines such as IL-8 and IL-1 β from cells treated with **Sap6**.

Methodology:

- Cell Culture and Treatment:
 - Plate OECs in 24-well plates and grow to confluency.
 - Replace the medium with fresh culture medium containing the desired concentration of **rSap6** or controls (e.g., heat-inactivated **Sap6**, **rSap6** Δ RGD, or LPS as a positive control).
 - To investigate the role of specific receptors, pre-treat cells with inhibitors (e.g., a PAR2 antagonist) for 1 hour before adding **Sap6**.
 - Incubate the cells for a specified period (e.g., 12-24 hours) at 37°C.
- Sample Collection:
 - After incubation, collect the cell culture supernatants and centrifuge at 1,500 x g for 10 minutes to remove any cells or debris.
 - Store the supernatants at -80°C until analysis.
- ELISA (Enzyme-Linked Immunosorbent Assay):
 - Perform the ELISA for IL-8 and IL-1 β according to the manufacturer's instructions (using a commercial ELISA kit).
 - Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.
 - Block the plate to prevent non-specific binding.
 - Add the collected cell culture supernatants and a series of known standards to the wells.

- Incubate to allow the cytokine to bind to the capture antibody.
- Wash the plate and add a biotinylated detection antibody.
- Incubate, wash, and then add a streptavidin-HRP conjugate.
- After a final wash, add a substrate solution (e.g., TMB) and stop the reaction.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis:
 - Generate a standard curve from the absorbance values of the known standards.
 - Calculate the concentration of the cytokine in each sample by interpolating its absorbance value from the standard curve.

This guide provides a foundational understanding of the cellular targets of *C. albicans* **Sap6** and the experimental approaches to investigate them. Further research in this area will be critical for the development of targeted therapies to combat candidiasis.

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